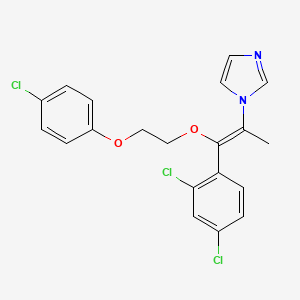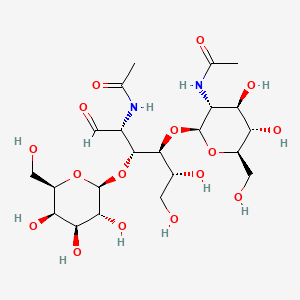![molecular formula C16H16O5 B1229113 2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl acetate](/img/structure/B1229113.png)
2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl acetate
Descripción general
Descripción
Acetic acid 2-(7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl)propan-2-yl ester is a chemical compound belonging to the class of psoralens. Psoralens are a group of naturally occurring compounds known for their ability to intercalate into DNA and form cross-links upon exposure to ultraviolet light. This particular compound is characterized by its unique furanocoumarin structure, which includes a 7-oxo-2,3-dihydrofuro3,2-gbenzopyran moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-(7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl)propan-2-yl ester typically involves the following steps:
Formation of the furanocoumarin core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The furanocoumarin core is then esterified with acetic acid under conditions that may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired ester in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing batch or continuous flow reactors to ensure consistent quality and yield.
Optimization of reaction conditions: Including temperature, pressure, and catalyst concentration to maximize efficiency.
Automated purification systems: To streamline the purification process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid 2-(7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl)propan-2-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Oxidation products: Ketones or carboxylic acids.
Reduction products: Alcohols.
Substitution products: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid 2-(7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl)propan-2-yl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its ability to intercalate into DNA and its potential use in phototherapy.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders such as psoriasis and vitiligo.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of acetic acid 2-(7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl)propan-2-yl ester involves its ability to intercalate into DNA. Upon exposure to ultraviolet light, the compound forms cross-links with DNA, inhibiting DNA replication and transcription. This property is exploited in phototherapy for skin disorders, where the compound is applied topically and activated by UV light to target abnormal skin cells.
Comparación Con Compuestos Similares
Similar Compounds
Psoralen: A naturally occurring furanocoumarin with similar DNA intercalating properties.
Methoxsalen: A synthetic derivative of psoralen used in phototherapy.
Trioxsalen: Another synthetic psoralen derivative with enhanced photoreactivity.
Uniqueness
Acetic acid 2-(7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl)propan-2-yl ester is unique due to its specific ester functional group, which may confer different solubility and reactivity properties compared to other psoralens. This uniqueness can be leveraged in the design of new therapeutic agents and materials.
Propiedades
IUPAC Name |
2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-9(17)21-16(2,3)14-7-11-6-10-4-5-15(18)20-12(10)8-13(11)19-14/h4-6,8,14H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEFQTHUADKZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(3,5-Dimethylphenyl)-oxomethyl]amino]acetic acid [2-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-oxoethyl] ester](/img/structure/B1229031.png)
![9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B1229032.png)
![[(5-Cyanothiophen-2-yl)methylideneamino]thiourea](/img/structure/B1229036.png)

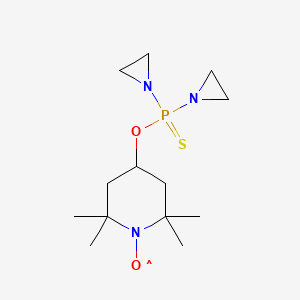
![1-[(2R)-piperidin-2-yl]propan-2-one](/img/structure/B1229039.png)


![2-[3-(3-Carbamimidoylphenyl)phenyl]-5-(pyridin-4-ylamino)pentanoic acid](/img/structure/B1229044.png)
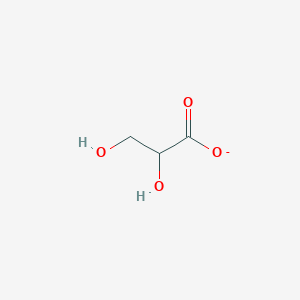
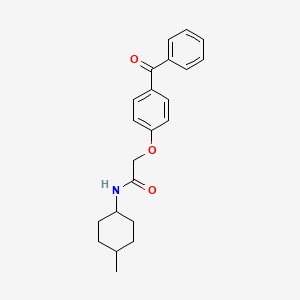
![2-[[(2S)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1229051.png)
